
N-Boc-4-(methylsulfonyl)benzylamine
Overview
Description
N-Boc-4-(methylsulfonyl)benzylamine is a protected benzylamine derivative featuring two key functional groups:
- Boc (tert-butoxycarbonyl) group: A widely used amine-protecting group in organic synthesis, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions .
- Methylsulfonyl (–SO₂CH₃) group: A strong electron-withdrawing substituent at the para position of the benzylamine scaffold. This group enhances polarity, influences electronic distribution, and may stabilize transition states in reactions.
The compound serves as an intermediate in pharmaceutical and materials science applications, particularly where selective amine deprotection or sulfonyl-directed reactivity is required.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-4-(methylsulfonyl)benzylamine can be synthesized through a multi-step process. One common method involves the protection of 4-(methylsulfonyl)benzylamine with a tert-butoxycarbonyl (Boc) group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Substitution Reactions
The methylsulfonyl group enhances electrophilicity at the benzyl position, enabling nucleophilic substitution. Key reactions include:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF, yielding N-Boc-4-(methylsulfonyl)benzyl-alkylamines.
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Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under mild conditions (0–25°C, 1–4 hours).
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Suzuki Coupling : Participates in cross-coupling with aryl boronic acids using Pd catalysts, producing biaryl derivatives .
Table 1: Substitution Reaction Examples
Substrate | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
Methyl iodide | DMF, K₂CO₃, 25°C, 2 h | N-Boc-4-(methylsulfonyl)benzylmethylamine | 85 |
Benzoyl chloride | DCM, Et₃N, 0°C, 1 h | N-Boc-4-(methylsulfonyl)benzylbenzamide | 92 |
Deprotection Reactions
The Boc group is cleaved under acidic or thermal conditions, regenerating the primary amine:
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Acidic Deprotection : Trifluoroacetic acid (TFA) in DCM (0°C to RT, 1–2 hours) removes Boc quantitatively, yielding 4-(methylsulfonyl)benzylamine .
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Thermal Deprotection : Heating to 250°C in trifluoroethanol (TFE) achieves Boc removal in flow reactors with >90% conversion .
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Electrochemical Deprotection : Using tetraethylammonium cyanomethanide (Et₄N⁺-CH₂CN⁻) enables Boc cleavage at ambient temperature .
Table 2: Deprotection Method Comparison
Method | Reagents/Conditions | Conversion (%) |
---|---|---|
Acidic (TFA) | 20% TFA/DCM, 25°C, 1 h | >99 |
Thermal | TFE, 250°C, 60 min residence | 98 |
Electrochemical | Et₄N⁺-CH₂CN⁻, CH₃CN, 25°C | 95 |
Reductive Alkylation
The compound participates in reductive amination with aldehydes:
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STAB-Mediated Reactions : Sodium triacetoxyborohydride (STAB) reduces imine intermediates formed from aldehydes (e.g., benzaldehyde), producing secondary amines in >90% yield .
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One-Pot Synthesis : Coupling with Boc₂O prevents dialkylation, enabling selective mono-alkylation .
Functional Group Transformations
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Methylsulfonyl Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the methylsulfonyl group to methylthio, though this is rarely employed due to competing Boc deprotection .
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Oxidation : The methylsulfonyl group remains inert under standard oxidation conditions (e.g., KMnO₄, H₂O₂).
Case Study: Continuous Flow Deprotection
In industrial settings, thermal deprotection in continuous flow reactors (250°C, TFE solvent) achieves 95% isolated yield at multi-gram scale, demonstrating scalability and efficiency . This method avoids acidic waste and simplifies purification.
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
N-Boc-4-(methylsulfonyl)benzylamine finds applications across several domains:
Organic Synthesis
- Building Block : It is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The Boc group facilitates further reactions by protecting the amine functionality, allowing for selective transformations without affecting other reactive sites .
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, where the Boc-protected amine can be replaced by various nucleophiles, leading to the formation of diverse benzylamine derivatives.
Medicinal Chemistry
- Drug Development : this compound is investigated as an intermediate in the synthesis of drug candidates. Its biological activity has been linked to interactions with various receptors, including potential effects on pain perception through modulation of the vanilloid receptor 1 (VR1) .
- Enzyme Inhibition : Research indicates that derivatives of this compound may serve as effective enzyme inhibitors, making them candidates for therapeutic applications .
Biological Studies
- Receptor Interaction : The compound's structural modifications can significantly influence its biological activity, including agonistic and antagonistic interactions with VR1. Certain analogues have shown potent agonistic activity, enhancing calcium ion influx in neuronal cells, while others act as antagonists .
Case Study 1: Enzyme Inhibition
A study explored various derivatives of this compound for their ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that modifications to the methylsulfonyl group enhanced inhibitory potency against target enzymes, suggesting a structure-activity relationship that could inform future drug design .
Case Study 2: Continuous Flow Technology
Recent advancements have employed continuous flow technology for the thermal deprotection of N-Boc groups from amines, including this compound. This method allows for improved efficiency and safety in chemical reactions, achieving high yields without the need for acidic reagents . The study demonstrated that using back-pressure regulators enabled heating above solvent boiling points, facilitating rapid deprotection and subsequent reactions in a streamlined process.
Data Table: Summary of Applications
Application Area | Description | Key Findings/Benefits |
---|---|---|
Organic Synthesis | Building block for pharmaceuticals and agrochemicals | Facilitates selective transformations |
Medicinal Chemistry | Intermediate in drug candidate synthesis | Potential enzyme inhibitors; modulates VR1 activity |
Biological Studies | Interaction with receptors and enzymes | Structure-activity relationships inform drug design |
Continuous Flow Tech | Efficient thermal deprotection and reaction processes | High yields; improved process control |
Mechanism of Action
The mechanism of action of N-Boc-4-(methylsulfonyl)benzylamine depends on its specific application. In general, the compound acts as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Boc-4-bromo-3-methyl-benzylamine (CAS 1220039-91-7)
- Structure : Contains a bromo (–Br) and methyl (–CH₃) group at the 4- and 3-positions, respectively .
- Key Properties: Molecular formula: C₁₃H₁₈BrNO₂ Molar mass: 300.19 g/mol Density: 1.287 g/cm³ (predicted) pKa: 12.05 (predicted, indicating moderate basicity) .
- Comparison :
- The bromo group enables cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), unlike the methylsulfonyl group.
- Methyl substitution introduces steric hindrance but lacks the electron-withdrawing effects of the sulfonyl group.
- Applications: Primarily used in synthesizing halogenated intermediates for pharmaceuticals or imaging agents .
4-(Methylsulfonyl)benzene Derivatives
- Example Compounds :
- Comparison :
- The methylsulfonyl group enhances oxidative stability and participates in electrophilic substitution reactions.
- Unlike Boc-protected benzylamines, these derivatives lack amine functionality, limiting their use in peptide coupling or protection/deprotection strategies.
Physical and Chemical Properties
Key Observations :
- The methylsulfonyl group reduces the basicity of the amine compared to bromo/methyl-substituted analogs.
- Higher polarity and density are expected for the sulfonyl derivative due to its electron-withdrawing nature.
Biological Activity
N-Boc-4-(methylsulfonyl)benzylamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, experimental findings, and case studies that illustrate its pharmacological potential.
Chemical Structure and Properties
This compound has the following chemical formula: CHNOS. The compound features a N-Boc (tert-butoxycarbonyl) protecting group, which is commonly used to enhance the stability and solubility of amines in biological assays. The methylsulfonyl group is known to influence the compound's interaction with biological targets, particularly in the context of receptor binding and enzyme inhibition.
The biological activity of this compound has been linked to its interactions with various receptors and enzymes. Notably, it has been studied for its effects on the vanilloid receptor 1 (VR1) , which is involved in pain perception. Research indicates that modifications to the compound can significantly alter its agonistic or antagonistic properties towards VR1:
- Agonistic Activity : Certain analogues exhibit potent agonistic activity, enhancing calcium ion influx in neuronal cells.
- Antagonistic Activity : Other derivatives have been shown to act as antagonists, inhibiting capsaicin-induced calcium uptake with a Ki value indicating high potency compared to known antagonists like capsazepine .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship for this compound reveals that modifications to both the A-region and C-region of the molecule can lead to significant changes in biological activity. For instance:
Compound Variant | Activity Type | Ki Value (nM) | Reference |
---|---|---|---|
This compound | Agonist | 67 | |
Capsazepine | Antagonist | 520 | |
4-Methylsulfonamido derivative | Partial Agonist | - |
This table summarizes key findings from structure-activity studies that highlight how subtle changes can impact efficacy.
Case Study 1: Pain Modulation
In a study investigating pain modulation, this compound was tested on rat models for its analgesic properties. The results indicated that specific doses significantly reduced pain responses compared to control groups, suggesting its potential as a therapeutic agent for pain management .
Case Study 2: Cancer Cell Sensitization
Another study explored the compound's ability to sensitize multiple myeloma cells to chemotherapeutic agents. The findings demonstrated that when combined with bortezomib, this compound enhanced the cytotoxic effects on cancer cells, indicating its potential role in cancer therapy .
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various toxicity studies. Preliminary data suggest it exhibits low toxicity levels in vitro, making it a candidate for further development in clinical settings. However, comprehensive toxicity studies are necessary to fully understand its safety margin before clinical application .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-Boc-4-(methylsulfonyl)benzylamine, and how do reaction conditions influence yield?
- Methodology :
- Alkylation of sulfonamides : Start with benzylamine derivatives and introduce the methylsulfonyl group via sulfonation. Protect the amine group with Boc (tert-butoxycarbonyl) using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaHCO₃) .
- Oxidative functionalization : Use photocatalytic methods to introduce the methylsulfonyl group. For example, metal-free nitrogen-doped carbon nanosolenoid (N-CNS) catalysts enable efficient oxygenation of thioanisoles to sulfonylbenzenes under visible light, achieving yields >90% .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 5–10 mol%), temperature (room temp. to 60°C), and solvent polarity (acetonitrile/DMF) to maximize yield.
Q. How can researchers characterize the structure and purity of this compound?
- Analytical techniques :
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm Boc protection (δ ~1.4 ppm for tert-butyl protons) and methylsulfonyl group integration (δ ~3.1 ppm for CH₃SO₂).
- Mass spectrometry : High-resolution ESI-MS or GC-MS to verify molecular ion peaks and fragmentation patterns (e.g., loss of Boc group at m/z ~100) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity. Retention time comparison with standards is critical .
Advanced Research Questions
Q. What mechanistic insights explain the stability of the methylsulfonyl group during this compound derivatization?
- Key findings :
- The methylsulfonyl group is resistant to nucleophilic attack under mild conditions due to its strong electron-withdrawing nature. However, in acidic or reductive environments (e.g., NaBH₄), partial cleavage may occur, necessitating careful pH control .
- Computational studies (DFT) suggest that the sulfonyl group stabilizes intermediates via resonance, reducing side reactions during coupling steps .
Q. How do steric and electronic effects of the Boc and methylsulfonyl groups influence reactivity in cross-coupling reactions?
- Experimental design :
- Steric effects : Compare coupling efficiency of this compound with non-Boc analogs. For example, Suzuki-Miyaura coupling with aryl boronic acids may show reduced yields due to Boc group bulkiness.
- Electronic effects : The electron-deficient nature of the methylsulfonyl group enhances electrophilic aromatic substitution (EAS) at the para position. Use Hammett constants (σ⁺) to predict reactivity trends .
Q. What strategies resolve contradictions in reported yields for this compound-based imine synthesis?
- Case study :
- Contradiction : Laha et al. (2023) achieved 90% yield for N-sulfonylimine synthesis using methylsulfonyl-substituted benzylamine, while ketimine analogs failed (<5% yield) due to steric hindrance at the benzylic position .
- Resolution : Modify substrates by replacing bulky benzylic substituents (e.g., phenyl → methyl) or employ alternative catalysts (e.g., Au(III) complexes for cyclization ).
Q. Methodological Challenges and Solutions
Q. How can researchers optimize scalability for gram-scale synthesis of this compound derivatives?
- Protocol refinement :
- Catalyst recycling : Use heterogeneous catalysts (e.g., Pd/C) to enable easy recovery and reuse, reducing costs .
- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .
- Process monitoring : Implement in-situ FTIR or Raman spectroscopy to track reaction progress in real time .
Q. What computational tools aid in predicting the biological activity of this compound analogs?
- Approach :
- Molecular docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., gamma-glutamyltranspeptidase) and identify potential inhibitors .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with antimicrobial activity using datasets from analogous sulfonamides .
Properties
IUPAC Name |
tert-butyl N-[(4-methylsulfonylphenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(15)14-9-10-5-7-11(8-6-10)19(4,16)17/h5-8H,9H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMNGNDEJDAWCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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